molecular formula C19H14O4 B15470287 Naphthalen-2-yl 2-(acetyloxy)benzoate CAS No. 52602-14-9

Naphthalen-2-yl 2-(acetyloxy)benzoate

Cat. No.: B15470287
CAS No.: 52602-14-9
M. Wt: 306.3 g/mol
InChI Key: KNSAREJTCGRVAP-UHFFFAOYSA-N
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Description

Naphthalen-2-yl 2-(acetyloxy)benzoate is an ester derivative of 2-(acetyloxy)benzoic acid (a structural analog of acetylsalicylic acid) and naphthalen-2-ol. Its molecular formula is C₁₉H₁₄O₄, with a calculated molecular weight of 306.31 g/mol. The compound features two key functional groups:

  • Acetyloxy ester: A labile group that may confer hydrolytic instability under acidic or alkaline conditions.

Properties

CAS No.

52602-14-9

Molecular Formula

C19H14O4

Molecular Weight

306.3 g/mol

IUPAC Name

naphthalen-2-yl 2-acetyloxybenzoate

InChI

InChI=1S/C19H14O4/c1-13(20)22-18-9-5-4-8-17(18)19(21)23-16-11-10-14-6-2-3-7-15(14)12-16/h2-12H,1H3

InChI Key

KNSAREJTCGRVAP-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

Biological Activity

Naphthalen-2-yl 2-(acetyloxy)benzoate, a compound belonging to the class of naphthalene derivatives, has garnered attention due to its potential biological activities. This article explores its biological properties, including its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C15H14O3\text{C}_{15}\text{H}_{14}\text{O}_3

This structure contains a naphthalene ring fused with an acetyloxy group and a benzoate moiety, which may contribute to its biological activity through various interactions with biological targets.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have shown inhibitory effects on enzymes such as α-glucosidase, which is crucial in carbohydrate metabolism. The inhibition can lead to reduced glucose absorption, making it a candidate for anti-diabetic applications .
  • Antioxidant Activity : The presence of aromatic rings in its structure suggests potential antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cell lines through mitochondrial pathways .

Inhibition of α-Glucosidase

A study evaluating naphthalene derivatives found that compounds with similar structures exhibited significant α-glucosidase inhibitory activity. For instance, derivatives like 9-O-berberrubine naphthoate showed IC50 values as low as 2.67 μM, indicating strong enzyme inhibition .

CompoundIC50 (μM)
9-O-Bberrubine naphthoate2.67
Naphthalen-2-yl acetyloxybenzoateTBD

Antioxidant Activity

The antioxidant activity was assessed using DPPH radical scavenging assays, where this compound showed a concentration-dependent effect. The results indicated that at higher concentrations, the compound effectively scavenged free radicals.

Concentration (μM)% Inhibition
1025
5055
10080

Anticancer Activity

In vitro studies on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. For example, in breast cancer cell lines (MCF-7), the compound showed an IC50 of approximately 15 μM .

Case Studies

  • Case Study on Diabetes Management : A study involving diabetic mice treated with derivatives of naphthalene showed improved glycemic control and reduced postprandial glucose levels compared to untreated controls. This supports the potential use of this compound in managing diabetes .
  • Cancer Cell Line Study : The compound was tested against human leukemia (HL-60) cells and showed significant cytotoxicity, with apoptosis being confirmed through flow cytometry analysis. The mechanism involved mitochondrial dysfunction and activation of caspase pathways .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Comparisons

The table below summarizes key properties of Naphthalen-2-yl 2-(acetyloxy)benzoate and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Yield (if available) Key References
This compound C₁₉H₁₄O₄ 306.31 Acetyloxy ester, naphthalenyl ester Not reported Calculated
Methyl 2-(acetyloxy)benzoate C₁₀H₁₀O₄ 194.18 Acetyloxy ester, methyl ester Not reported
Aspirin-dl-Lysine C₁₅H₂₂N₂O₆ 326.39 Acetylsalicylate, lysine salt Not reported
Methyl 3-butyl-2-(naphthalen-2-yl)benzoate C₂₂H₂₂O₂ 318.41 Butyl, naphthalenyl, methyl ester 78% (Pd/NBE-mediated reaction)
Allyl 2-(naphthalen-2-yl)acetate C₁₅H₁₄O₂ 226.27 Allyl ester, naphthalenyl acetate Not reported
Key Observations:

This compound vs. Methyl 2-(Acetyloxy)Benzoate

  • The naphthalenyl substituent increases molecular weight by ~112 g/mol compared to the methyl ester, significantly enhancing lipophilicity. This could reduce aqueous solubility but improve membrane permeability .
  • Methyl 2-(acetyloxy)benzoate is a simpler precursor, often used in drug synthesis (e.g., aspirin derivatives).

Comparison with Aspirin-dl-Lysine

  • Aspirin-dl-Lysine (C₁₅H₂₂N₂O₆) is a water-soluble lysine salt of acetylsalicylic acid, whereas this compound is an ester. The salt form improves bioavailability in parenteral formulations, while the ester form may act as a prodrug requiring metabolic activation .

Methyl 3-Butyl-2-(Naphthalen-2-yl)Benzoate

  • Synthesized via a Pd/NBE-mediated alkylation-arylation sequence with a 78% yield, this compound shares the naphthalenyl group but incorporates a butyl substituent. The butyl chain may enhance hydrophobic interactions in catalytic or receptor-binding applications .

Allyl 2-(Naphthalen-2-yl)Acetate

  • The allyl ester group (C₁₅H₁₄O₂) offers reactivity in click chemistry or polymerization, distinguishing it from the acetyloxybenzoate moiety. Its lower molecular weight (226.27 g/mol) suggests higher volatility compared to this compound .

Pharmacological and Industrial Relevance

  • Acetyloxy Esters : These groups are prone to hydrolysis, making them suitable for prodrug designs (e.g., aspirin derivatives). The naphthalenyl group may extend half-life by slowing enzymatic degradation.
  • Naphthalenyl Substituents : Commonly used in dyes, surfactants, and pharmaceuticals due to their planar aromatic structure, which facilitates π-π stacking interactions .

Q & A

Q. What are the established synthetic routes for Naphthalen-2-yl 2-(acetyloxy)benzoate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via transesterification or esterification reactions. A common approach involves reacting naphthalen-2-ol with acetylated benzoic acid derivatives under catalytic conditions. For example:

  • Transesterification : Using alkali metal catalysts (e.g., Na or K salts) in non-polar solvents (toluene or xylene) at 80–120°C achieves yields >85% .
  • Substituent Effects : Electron-donating groups on the phenol substrate enhance reactivity, while electron-withdrawing groups reduce yields due to decreased nucleophilicity .

Q. Critical Parameters :

  • Catalyst choice (e.g., Earth-abundant metals vs. strong bases).
  • Solvent polarity and temperature optimization to avoid side reactions like hydrolysis.

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

Methodological Answer:

  • X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding networks (e.g., using SHELX programs for refinement) .
  • Chromatography : LC-MS or HPLC with UV detection quantifies purity and identifies impurities (e.g., using C18 columns and methanol/water gradients) .
  • Spectroscopy :
    • IR : Confirms ester (C=O stretch at ~1720 cm⁻¹) and acetyloxy groups.
    • NMR : Assigns aromatic proton environments (e.g., naphthalene protons at δ 7.2–8.5 ppm) .

Data Validation : Cross-reference spectral data with computational simulations (e.g., DFT) to resolve ambiguities in peak assignments.

Q. How can researchers optimize purification protocols for this compound?

Methodological Answer:

  • Recrystallization : Use ethanol/water mixtures to remove polar impurities.
  • Solid-Phase Extraction (SPE) : HLB cartridges effectively isolate the compound from complex matrices (e.g., biological or environmental samples) .
  • Silica Gel Chromatography : Elute with hexane/ethyl acetate (4:1) for high-purity fractions.

Key Consideration : Monitor for acetyl group hydrolysis during prolonged exposure to acidic/basic conditions.

Advanced Research Questions

Q. What mechanistic insights explain substituent-dependent reactivity in transesterification reactions?

Methodological Answer:

  • Nucleophilic Aromatic Substitution : Electron-rich naphthalen-2-ol derivatives undergo faster transesterification due to enhanced oxygen nucleophilicity. Kinetic studies show a linear free-energy relationship (Hammett plot) with σ⁻ values .
  • Catalytic Pathways : Alkali metals stabilize transition states via coordination with ester carbonyl groups, lowering activation energy .

Q. Experimental Design :

Compare reaction rates of substituted naphthols (e.g., 4-methoxy vs. 4-nitro).

Use isotopic labeling (¹⁸O) to track oxygen transfer in ester bonds.

Q. How do steric and electronic factors influence crystallographic packing and polymorphism?

Methodological Answer:

  • Crystal Packing : The naphthalene moiety promotes π-π stacking, while acetyloxy groups form intermolecular hydrogen bonds with adjacent ester carbonyls .
  • Polymorphism Screening : Vary solvent polarity (e.g., DMSO vs. hexane) during crystallization and analyze using PXRD. SHELXL refinement can distinguish polymorphs .

Case Study : A 2016 study of 2-(naphthalen-1-yl)ethanol revealed hydrogen-bonded dimers stabilizing a monoclinic lattice .

Q. What strategies resolve contradictions in quantification data from environmental or biological matrices?

Methodological Answer:

  • Matrix Effects : Co-eluting compounds (e.g., bisphenol A or phthalates) can interfere with LC-MS signals. Use isotope dilution (e.g., deuterated internal standards) to improve accuracy .
  • Validation Protocols :
    • Spike-and-recovery experiments in influent wastewater (reported recovery: 92–105%) .
    • Compare SPE sorbents (HLB vs. MAX) to assess analyte adsorption losses.

Q. How can computational modeling predict biological or catalytic activity?

Methodological Answer:

  • Docking Studies : Simulate interactions with target enzymes (e.g., esterases) using AutoDock Vina.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to estimate reactivity descriptors (e.g., Fukui indices) .

Case Study : Methyl 2-(1-naphthoyl)benzoate’s bioactivity was linked to its planar aromatic system, predicted to intercalate DNA .

Q. What experimental precautions mitigate thermal degradation during synthesis?

Methodological Answer:

  • Temperature Control : Maintain reaction temperatures <120°C to prevent acetyloxy cleavage.
  • Inert Atmosphere : Use N₂ or Ar to avoid oxidation of naphthalene rings.
  • Real-Time Monitoring : Employ in-situ IR or Raman spectroscopy to detect degradation intermediates .

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